2,5,8,11,14,17-Hexaoxaheneicosane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

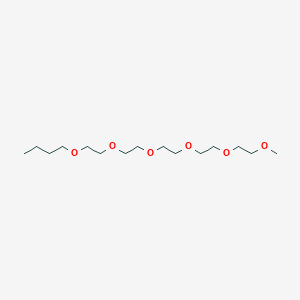

2,5,8,11,14,17-Hexaoxaheneicosane is an organic compound with the molecular formula C15H32O6 and a molecular weight of 308.41 g/mol . It is a member of the polyether family, characterized by multiple ether linkages in its structure. This compound is known for its unique properties and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17-Hexaoxaheneicosane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a diol or polyol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process involves multiple stages of ethoxylation, leading to the formation of the desired polyether compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous or batch-wise addition of ethylene oxide to the initiator, with careful monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2,5,8,11,14,17-Hexaoxaheneicosane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Applications De Recherche Scientifique

2,5,8,11,14,17-Hexaoxaheneicosane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: The compound is employed in the study of membrane transport and permeability due to its polyether structure.

Medicine: It serves as a component in drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds.

Industry: The compound is utilized in the production of surfactants, lubricants, and polymer additives.

Mécanisme D'action

The mechanism of action of 2,5,8,11,14,17-Hexaoxaheneicosane involves its interaction with molecular targets through its ether linkages. These interactions can modulate the properties of membranes, proteins, and other biological molecules. The compound’s polyether structure allows it to form complexes with metal ions, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5,8,11,14,17,20-Heptaoxaheneicosane: This compound has an additional ether linkage compared to 2,5,8,11,14,17-Hexaoxaheneicosane, resulting in different physical and chemical properties.

Hexaethylene glycol dimethyl ether: Similar in structure but with terminal methyl groups, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to its specific number of ether linkages, which confer distinct solubility, reactivity, and complexation properties. These characteristics make it valuable in specialized applications where precise control over molecular interactions is required .

Activité Biologique

2,5,8,11,14,17-Hexaoxaheneicosane is a polyether compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a long chain of carbon atoms interspersed with ether linkages. Its molecular formula is C20H42O6, and it possesses a high degree of flexibility due to its ether groups. This structural feature may contribute to its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cellular respiration.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in vitro. Specifically, it has shown promise against viruses such as HIV and Herpes Simplex Virus (HSV). The proposed mechanism involves interference with viral entry or replication processes.

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cell signaling pathways related to growth and survival is under investigation.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within pathogens and cancer cells.

- Signal Transduction Modulation : It could affect signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various ether compounds including this compound. The results indicated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

Study 2: Antiviral Effects

In a controlled laboratory setting, researchers tested the antiviral effects of the compound against HIV-1. The results showed a dose-dependent reduction in viral load in treated cultures compared to controls.

Study 3: Cancer Cell Apoptosis

Research conducted at a leading cancer institute demonstrated that treatment with this compound led to a significant increase in apoptosis markers in breast cancer cell lines. The study suggested further exploration into its potential as an adjunct therapy in cancer treatment.

Propriétés

IUPAC Name |

1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O6/c1-3-4-5-17-8-9-19-12-13-21-15-14-20-11-10-18-7-6-16-2/h3-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVVOOLDPSCTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCOCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.